molecular formula C15H16O3 B6371975 5-(3,5-Dimethoxyphenyl)-3-methylphenol CAS No. 1261888-34-9

5-(3,5-Dimethoxyphenyl)-3-methylphenol

Cat. No.: B6371975
CAS No.: 1261888-34-9
M. Wt: 244.28 g/mol
InChI Key: AIWOSVOPEPWXIH-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-3-methylphenol is an organic compound characterized by a phenolic hydroxyl group and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-3-methylphenol typically involves the reaction of 3,5-dimethoxybenzaldehyde with appropriate reagents to introduce the methyl and hydroxyl groups. One common method includes the use of Grignard reagents or organolithium compounds to form the desired phenol derivative. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and selective methylation. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-3-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different biological activity.

    2-(3,5-Dimethoxyphenyl)ethan-1-amine: Another related compound with distinct chemical properties and applications.

Uniqueness

5-(3,5-Dimethoxyphenyl)-3-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of methoxy and hydroxyl groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10-4-11(6-13(16)5-10)12-7-14(17-2)9-15(8-12)18-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWOSVOPEPWXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683916
Record name 3',5'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-34-9
Record name [1,1′-Biphenyl]-3-ol, 3′,5′-dimethoxy-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261888-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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